molecular formula C27H33N3O B14711772 1-(2-(1,2-Diphenylethylamino)ethyl)-4-(p-methoxyphenyl)piperazine CAS No. 23892-53-7

1-(2-(1,2-Diphenylethylamino)ethyl)-4-(p-methoxyphenyl)piperazine

Cat. No.: B14711772
CAS No.: 23892-53-7
M. Wt: 415.6 g/mol
InChI Key: BTNCTRGBVDXCCR-UHFFFAOYSA-N
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Description

1-(2-(1,2-Diphenylethylamino)ethyl)-4-(p-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1,2-Diphenylethylamino)ethyl)-4-(p-methoxyphenyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the diphenylethylamino group: This step might involve the reaction of the piperazine intermediate with 1,2-diphenylethylamine under specific conditions.

    Attachment of the p-methoxyphenyl group: This could be done through a substitution reaction using a p-methoxyphenyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1,2-Diphenylethylamino)ethyl)-4-(p-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions might be possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or other electrophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(1,2-Diphenylethylamino)ethyl)-4-(p-methoxyphenyl)piperazine would depend on its specific interactions with molecular targets. This might involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(1,2-Diphenylethylamino)ethyl)piperazine
  • 4-(p-Methoxyphenyl)piperazine
  • 1,2-Diphenylethylamine

Uniqueness

1-(2-(1,2-Diphenylethylamino)ethyl)-4-(p-methoxyphenyl)piperazine is unique due to the combination of its structural features, which might confer specific pharmacological properties not found in other similar compounds. This uniqueness could be explored through comparative studies on their biological activities and chemical reactivities.

Properties

CAS No.

23892-53-7

Molecular Formula

C27H33N3O

Molecular Weight

415.6 g/mol

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-1,2-diphenylethanamine

InChI

InChI=1S/C27H33N3O/c1-31-26-14-12-25(13-15-26)30-20-18-29(19-21-30)17-16-28-27(24-10-6-3-7-11-24)22-23-8-4-2-5-9-23/h2-15,27-28H,16-22H2,1H3

InChI Key

BTNCTRGBVDXCCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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